molecular formula C11H13NO4 B1391612 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid CAS No. 1208088-61-2

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Cat. No. B1391612
M. Wt: 223.22 g/mol
InChI Key: SUARORFCSFZZRU-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” is a chemical compound with the molecular formula C11H13NO4 . It belongs to the categories of Carboxylic Acids and Pyridines .


Molecular Structure Analysis

The molecular weight of “2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” is 223.22 g/mol . The InChI string representation of its structure is InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” include a molecular weight of 223.22 g/mol . It has a topological polar surface area of 68.6 Ų and a complexity of 240 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .

Scientific Research Applications

1. Green Synthesis of Novel Pyridine Derivatives

Pyridine derivatives, such as Fluro arylazo pyridine glucosides, have been synthesized via green protocols involving 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. These compounds exhibit significant antibacterial and antifungal activities, showcasing the role of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid in the development of pharmacologically active substances (Areef Mmh et al., 2017).

2. Synthesis of Heterocyclic Compounds

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid has been used in the synthesis of complex organic compounds like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, demonstrating its utility in creating structurally diverse molecules with potential applications in various fields of chemistry and pharmacology (Zhang Guo-fu, 2012).

3. Inhibitory Activity Against Human Topoisomerase

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid derivatives have been found to exhibit high inhibitory activity against human topoisomerase I, an enzyme crucial in DNA replication. This indicates potential applications in cancer therapy and the development of novel anticancer drugs (V. D’yakonov et al., 2015).

4. Catalysis in Organic Synthesis

A mesoporous silica green catalyst, functionalized with nicotinic acid (a derivative of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid), has been used for the synthesis of pyran annulated heterocyclic compounds. This showcases its application in enhancing the efficiency and sustainability of chemical reactions (J. Davarpanah et al., 2018).

5. Novel Assay for Nicotinic Acid-Adenine Dinucleotide Phosphate

The compound has also been instrumental in the development of a novel cycling assay for nicotinic acid-adenine dinucleotide phosphate (NAADP), highlighting its role in advancing biochemical research and understanding cellular processes (R. Graeff & Hon Cheung Lee, 2002).

properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-2-1-5-12-10(9)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUARORFCSFZZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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